molecular formula C10H13BrO B8512492 2-Bromo-3,5,6-trimethylanisole

2-Bromo-3,5,6-trimethylanisole

Cat. No.: B8512492
M. Wt: 229.11 g/mol
InChI Key: XLGBKYFIVQZUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3,5,6-trimethylanisole is a brominated aromatic ether featuring a methoxy group (-OCH₃), a bromine atom at the 2-position, and three methyl groups at the 3-, 5-, and 6-positions of the benzene ring. The methyl groups confer steric bulk and electron-donating effects, distinguishing it from halogen- or nitro-substituted analogs .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-bromo-3-methoxy-1,4,5-trimethylbenzene

InChI

InChI=1S/C10H13BrO/c1-6-5-7(2)9(11)10(12-4)8(6)3/h5H,1-4H3

InChI Key

XLGBKYFIVQZUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)OC)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-Bromo-3,5,6-trimethylanisole (inferred) with structurally related bromoanisoles from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents Evidence ID
This compound* C₁₀H₁₃BrO ~229.11 N/A N/A 2-Br, 3,5,6-CH₃, 4-OCH₃ [8], [9]
4-Bromo-2-(trifluoromethyl)anisole C₈H₆BrF₃O 255.03 N/A N/A 4-Br, 2-CF₃, 1-OCH₃ [5], [10]
4-Bromo-2-fluoro-6-nitroanisole C₇H₅BrFNO₃ 250.02 53–56 N/A 4-Br, 2-F, 6-NO₂, 1-OCH₃ [6]
2,4,6-Tribromoanisole C₇H₅Br₃O ~368.83 N/A N/A 2,4,6-Br, 1-OCH₃ [3]
4-Bromomethyl-2,6-dimethylanisole C₁₀H₁₃BrO 229.11 N/A N/A 4-CH₂Br, 2,6-CH₃, 1-OCH₃ [8]

Notes:

  • The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in analogs (e.g., [5], [6]) introduce strong electron-withdrawing effects, lowering electron density at the aromatic ring compared to the methyl-rich target compound.

Reactivity and Chemical Behavior

  • Electrophilic Substitution : The methoxy group directs incoming electrophiles to the ortho/para positions. However, bromine at the 2-position and methyl groups at 3,5,6 may block these sites, favoring alternative reaction pathways or reduced reactivity compared to analogs like 4-Bromo-2-fluoro-6-nitroanisole, where nitro groups enhance meta-directing effects .
  • Stability : Methyl groups enhance thermal stability compared to halogenated analogs. For example, 2,4-Dibromoanisole (bp ~65°C, ) is more volatile than the target compound due to fewer bulky substituents.

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